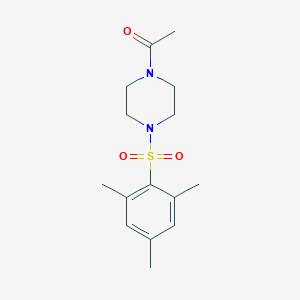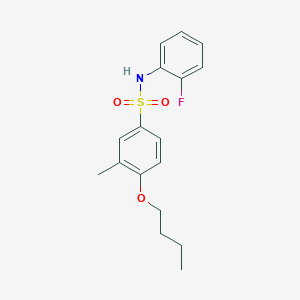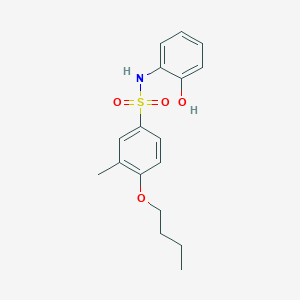
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PSA, is a chemical compound that has gained considerable attention in the field of scientific research due to its various potential applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. In
Mechanism of Action
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide acts as a chromogenic substrate in ELISA, where it is oxidized by hydrogen peroxide in the presence of an enzyme to form a blue-colored product. The intensity of the color is directly proportional to the amount of enzyme activity in the sample. 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it has been reported to cause mild irritation and inflammation in the skin and eyes when in contact with these tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its ability to detect small amounts of antigens or antibodies in a sample, making it a valuable tool in scientific research. Additionally, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is stable and easy to use, making it a popular choice for ELISA assays. However, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has some limitations, including its inability to detect certain antigens or antibodies and its susceptibility to interference from other substances in the sample.
Future Directions
There are several future directions for the use of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of new ELISA assays using 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide as a chromogenic substrate. Another direction is the investigation of the mechanism of action of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide and its potential use in the development of new drugs. Additionally, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide could be used in the development of new diagnostic tools for the detection of diseases.
Conclusion:
In conclusion, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, or 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, is a valuable tool in scientific research due to its various potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has proven to be a reliable and stable chromogenic substrate in ELISA assays, and its potential applications in the development of new drugs and diagnostic tools make it a promising compound for future research.
Synthesis Methods
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 6-methyl-2-pyridinamine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 6-methyl-2-pyridine-N-oxide in the presence of a base. Both methods result in the formation of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is in the field of enzyme-linked immunosorbent assay (ELISA). 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is used as a chromogenic substrate in ELISA to detect the presence of antibodies or antigens in a sample. 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has also been used in various studies to investigate the mechanism of action of certain enzymes and to develop new drugs.
properties
Product Name |
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-12(3)14(9-11(10)2)20(18,19)17-15-7-5-6-13(4)16-15/h5-9H,1-4H3,(H,16,17) |
InChI Key |
ZJTKDNGFXPLILH-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)








